Cupric hydroxide

Descripción general

Descripción

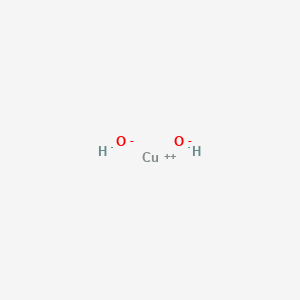

Cupric hydroxide, also known as this compound, is an inorganic compound with the chemical formula Cu(OH)₂. It appears as a pale blue or blue-green solid and is known for its low solubility in water. This compound has been utilized since ancient times, primarily in pigments and later in various industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cupric hydroxide can be synthesized through several methods. One common laboratory method involves the reaction of a copper(II) salt, such as copper(II) sulfate, with a strong base like sodium hydroxide. The reaction is as follows: [ \text{CuSO}_4 + 2\text{NaOH} \rightarrow \text{Cu(OH)}_2 + \text{Na}_2\text{SO}_4 ] This reaction results in the formation of a blue precipitate of copper hydroxide .

Industrial Production Methods: On an industrial scale, copper hydroxide is produced by treating copper metal with an acidic solution containing acetic acid, followed by the addition of an alkali metal hydroxide to raise the pH above 7.0. This method ensures the stability of the copper hydroxide produced .

Análisis De Reacciones Químicas

Acid-Base Reactions

Cupric hydroxide acts as a base in reactions with acids, forming corresponding copper(II) salts and water.

Example with hydrochloric acid:

Observations: Blue precipitate dissolves, forming a blue solution .

Example with sulfuric acid:

Observations: Blue solution forms as the precipitate dissolves .

Reaction with Ammonia (Ligand Exchange)

Ammonia induces ligand substitution and complexation:

Initial precipitation (neutralization):

Observations: Pale blue precipitate forms .

Redissolution in excess ammonia:

Observations: Precipitate dissolves, forming a deep blue solution due to the tetraammine complex .

Reaction with Carbonate Ions

This compound reacts with carbonate ions to form copper(II) carbonate:

Observations: Green precipitate forms .

Amphoteric Behavior in Strong Bases

This compound exhibits amphoterism, dissolving in strongly basic solutions:

Observations: Precipitate dissolves in excess sodium hydroxide, forming a dark blue solution .

Reaction with Chloride Ions (Ligand Exchange)

Concentrated hydrochloric acid induces ligand substitution:

Observations: Solution transitions from blue to green/yellow as the tetrachlorocuprate(II) ion forms. Dilution reverses the reaction .

Aplicaciones Científicas De Investigación

Organic Synthesis

Cupric hydroxide serves as a catalyst in organic reactions, such as:

- Synthesis of Aryl Amines : It catalyzes the reaction between ethylenediamine and bromoanthraquinones to produce aminoanthraquinones .

- Conversion of Acid Hydrazides : It converts acid hydrazides to carboxylic acids, which is useful in synthesizing compounds like benzoic acid .

Agriculture

This compound is extensively used in agriculture as a fungicide and bactericide:

- Fungicide : It helps control diseases in crops, contributing to increased yields. For example, it has been shown to effectively reduce apple scab (Venturia inaequalis) infections when applied post-infection .

- Bordeaux Mixture Alternative : Used as an alternative to Bordeaux mixture for crop protection against fungal pathogens .

Water Treatment

This compound is employed in water treatment processes:

- Algae Control : It helps control algae growth in water bodies, ensuring cleaner water for industrial and recreational use .

- Microbial Removal : Studies have demonstrated its effectiveness in reducing microbial plaque on orthodontic devices, showcasing its potential for hygiene applications .

Electronics

In the electronics industry, this compound is utilized for:

Case Studies

Health Care Applications

This compound's antimicrobial properties have led to its exploration in health care:

Mecanismo De Acción

Cupric hydroxide exerts its effects primarily through the release of copper ions (Cu²⁺), which disrupt cellular proteins and enzymes critical for cell functioning. This mechanism makes it effective as a fungicide and bactericide. In biological systems, copper ions can induce oxidative stress by generating reactive oxygen species (ROS), leading to cell damage and death .

Comparación Con Compuestos Similares

Cupric hydroxide can be compared with other copper-based compounds:

- Copper(II) oxide (CuO): Unlike copper hydroxide, copper(II) oxide is a black solid and is more stable at higher temperatures.

- Copper(II) carbonate (CuCO₃): This compound is often found in nature as the mineral malachite and is used similarly in pigments and as a fungicide.

- Copper(I) oxide (Cu₂O): A red or brown solid, copper(I) oxide is used in antifouling paints and as a pigment .

This compound stands out due to its amphoteric nature, allowing it to act as both an acid and a base, and its unique applications in various fields.

Actividad Biológica

Cupric hydroxide (Cu(OH)₂) is a copper compound that has garnered attention for its diverse biological activities, particularly in antimicrobial applications. This article explores the biological activity of this compound through various studies, highlighting its efficacy against pathogens, its mechanisms of action, and its potential applications in healthcare and agriculture.

Overview of this compound

This compound is an inorganic compound characterized by its blue color and is primarily used in agriculture as a fungicide and bactericide. Its antimicrobial properties are attributed to the release of copper ions, which can disrupt cellular processes in microorganisms.

Antimicrobial Activity

Antibacterial Properties

- Mechanism of Action : this compound exerts its antibacterial effects primarily through the release of Cu²⁺ ions. These ions can induce oxidative stress in bacterial cells, leading to cell death. The generation of reactive oxygen species (ROS) is a significant factor in this process .

-

Case Studies :

- A study demonstrated that this compound effectively reduced microbial load on orthodontic clear aligners. Treatment with a copper-calcium-hydroxide-based paste resulted in a significant decrease in microbial plaque thickness and overall microbial load, achieving undetectable levels post-treatment .

- In another study focusing on plant pathogens, this compound showed post-infection activity against Venturia inaequalis, significantly reducing the formation of primary stromata when applied after infection .

Table 1: Antimicrobial Efficacy of this compound

Effects on Microbial Communities

Recent research has shown that while this compound effectively reduces pathogenic fungi such as Alternaria and Cladosporium, it also affects beneficial bacteria negatively. This dual effect raises concerns about its use in ecological contexts, as it may disrupt the balance of microbial communities .

Applications in Healthcare

The antimicrobial properties of this compound have potential applications in healthcare settings:

- Surface Coatings : this compound can be incorporated into surface coatings for medical devices to reduce hospital-acquired infections (HAIs). Studies indicate that copper surfaces can eradicate a wide range of pathogens, including bacteria and viruses .

- Dental Hygiene : The use of copper-based compounds like Cu(OH)₂ in dental products could enhance oral hygiene by effectively reducing plaque-forming bacteria .

Environmental Considerations

While this compound is effective as an antimicrobial agent, its environmental impact must be considered. The application of copper compounds can lead to toxicity in non-target organisms and may disrupt soil microbial communities. Research indicates that while it reduces harmful pathogens, it can also diminish beneficial microbial populations, necessitating careful management when used in agricultural practices .

Propiedades

IUPAC Name |

copper;dihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.2H2O/h;2*1H2/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJLJMEJHUUYSSY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuH2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20427-59-2, 1344-69-0, 12125-21-2 | |

| Record name | Copper hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20427-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cupric hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012125212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC HYDROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3314XO9W9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.